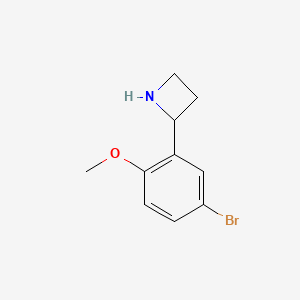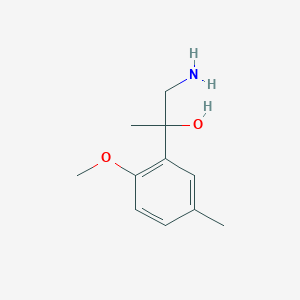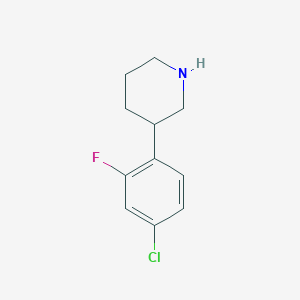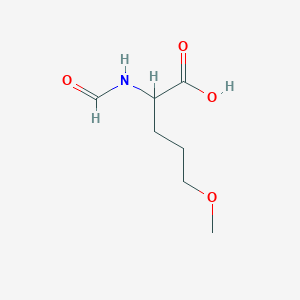
(2-Methylbutyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylbutyl)hydrazine is an organic compound with the molecular formula C5H14N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2-methylbutyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbutyl)hydrazine typically involves the reaction of 2-methylbutylamine with hydrazine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction can be represented as follows:
2-Methylbutylamine+Hydrazine→this compound
The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
(2-Methylbutyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazines .
科学的研究の応用
(2-Methylbutyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of (2-Methylbutyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other molecules, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
Hydrazine: The parent compound, hydrazine, is a simple dihydrogen derivative.
Monomethylhydrazine: A derivative where one hydrogen atom is replaced by a methyl group.
Dimethylhydrazine: A derivative with two methyl groups replacing hydrogen atoms.
Uniqueness
(2-Methylbutyl)hydrazine is unique due to the presence of the 2-methylbutyl group, which imparts distinct chemical and physical properties.
特性
分子式 |
C5H14N2 |
|---|---|
分子量 |
102.18 g/mol |
IUPAC名 |
2-methylbutylhydrazine |
InChI |
InChI=1S/C5H14N2/c1-3-5(2)4-7-6/h5,7H,3-4,6H2,1-2H3 |
InChIキー |
MSRKJLYBJAVYEK-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Pyrrolidin-3-ylmethyl)benzo[d]thiazole](/img/structure/B13616980.png)


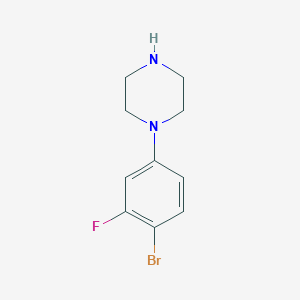
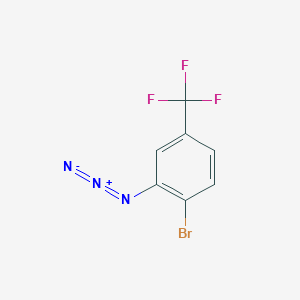

![3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile](/img/structure/B13617015.png)
